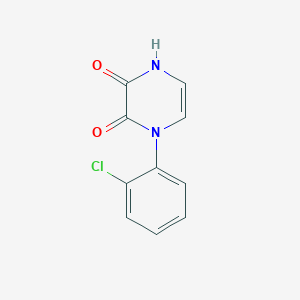

![molecular formula C25H21N3O2 B2871346 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one CAS No. 899946-81-7](/img/structure/B2871346.png)

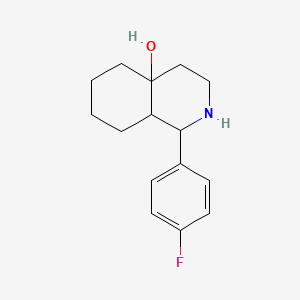

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one” is a complex organic molecule that contains several functional groups and rings, including a quinoline ring and a pyridazine ring . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . Pyridazine is a six-membered ring with two nitrogen atoms. The presence of these functional groups could potentially give this compound interesting chemical and biological properties.

科学的研究の応用

Synthesis and Characterization

Cu(OAc)2-Catalyzed Aerobic Oxidative Dehydrogenation Coupling :A study by Feng, Liu, and Wang (2017) demonstrated a Cu(OAc)2-catalyzed domino tricyclization involving naphthalene-1,8-diamine and 2-(phenylethynyl)benzaldehyde. This process enabled the synthesis of heptacyclic quinolizino[3,4,5,6-kla]perimidines through aerobic oxidative dehydrogenation coupling, highlighting a facile method toward fused aza-heterocycles (Feng, Liu, & Wang, 2017).

Facile Diversity-Oriented Synthesis :Kantevari et al. (2011) reported the diversity-oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls. This synthesis achieved very good yields through CeCl3·7H2O-NaI catalyst via variants of the Bohlmann-Rahtz reaction. The synthesized compounds were evaluated for their in vitro antimycobacterial activity, with several showing promising antitubercular agents (Kantevari et al., 2011).

Chemical Biology and Environmental Implications

Chemical Biology of Naphthoquinones :The study by Kumagai et al. (2012) discussed the chemistry, biochemistry, and cellular effects of naphthoquinones and their derivatives. These compounds interact with biological systems, promoting inflammatory and anti-inflammatory actions, anticancer activities, and inducing toxicities. The review emphasizes their prevalence as natural products and environmental chemicals, illustrating the diverse impacts of these compounds on health and disease (Kumagai et al., 2012).

Antiproliferative Activities

Synthesis and Antiproliferative Activities :Chen et al. (2013) synthesized certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. These compounds were evaluated for their antiproliferative activities against a panel of human cancer cell lines, with some showing significant activity. This research highlights the potential of these derivatives in cancer treatment (Chen et al., 2013).

Quinoxaline and Its Applications

Quinoxaline Derivatives :Pereira et al. (2015) reviewed the structure, mechanism, and biomedical as well as industrial applications of quinoxaline derivatives. These compounds possess a broad spectrum of biological activities, including antimicrobial and chronic disease treatments. The versatility of quinoxaline derivatives underscores the importance of such heterocyclic compounds in scientific research and their potential for therapeutic use (Pereira et al., 2015).

将来の方向性

The future directions for research on this compound would depend on its biological activity and potential applications. If it has promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .

特性

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c29-24-14-13-22(21-12-11-18-6-1-2-8-20(18)16-21)26-28(24)17-25(30)27-15-5-9-19-7-3-4-10-23(19)27/h1-4,6-8,10-14,16H,5,9,15,17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEOFUAQRFMZMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2871263.png)

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2871265.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2871268.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871269.png)

![5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2871277.png)

![5,7-Dimethyl-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B2871281.png)

![N~5~-(2,3-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2871285.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide](/img/structure/B2871286.png)